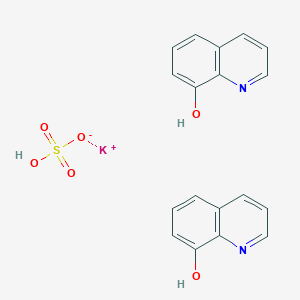
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is a chemical compound with the molecular formula C18H15KN2O6S. It is known for its multifaceted properties and is utilized in various scientific research applications. The compound is also referred to as potassium 8-hydroxyquinoline sulphate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(8-hydroxyquinolyl) sulphate, monopotassium salt typically involves the reaction of 8-hydroxyquinoline with potassium hydrogen sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: The compound can also participate in reduction reactions, where it is reduced by reducing agents.
Substitution: It can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and analyses.
Biology: Employed in biological assays and studies involving metal ion chelation.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(8-hydroxyquinolyl) sulphate, monopotassium salt involves its ability to chelate metal ions. This chelation process disrupts the normal function of metal-dependent enzymes and proteins, leading to various biological effects. The compound targets specific molecular pathways, including those involved in oxidative stress and metal ion homeostasis .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: A related compound with similar chelating properties.
8-Hydroxyquinoline sulphate: Another derivative with comparable applications.
Potassium 8-hydroxyquinoline sulphate: A closely related compound with similar chemical structure and properties.
Uniqueness: Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is unique due to its specific combination of 8-hydroxyquinoline units and the presence of a potassium ion. This unique structure enhances its chelating ability and broadens its range of applications compared to other similar compounds .
Propiedades
Número CAS |
15077-57-3 |
|---|---|
Fórmula molecular |
C18H15KN2O6S |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
potassium;hydrogen sulfate;quinolin-8-ol |
InChI |
InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1 |
Clave InChI |
UBNZCPOURPEUMB-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
Key on ui other cas no. |
15077-57-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















